Pomalidomide-PEG6-Butyl Iodide
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Overview
Description
Pomalidomide-PEG6-Butyl Iodide: is a chemically synthesized compound that combines the cereblon ligand from pomalidomide with a 6-unit polyethylene glycol linker and a terminal butyl iodide. This compound is commonly used in proteolysis-targeting chimeras (PROTAC) technology, which enables targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG6-Butyl Iodide involves the conjugation of pomalidomide with a polyethylene glycol linker and a butyl iodide group. The reaction typically involves the following steps:
- Activation of the carboxyl group of pomalidomide.
- Coupling with a polyethylene glycol linker.
- Introduction of the butyl iodide group through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG6-Butyl Iodide undergoes various chemical reactions, including:
Substitution Reactions: The butyl iodide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The polyethylene glycol linker allows for coupling with other molecules, facilitating the formation of complex conjugates
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Reagents such as carbodiimides or succinimidyl esters are used to activate the carboxyl group of pomalidomide for coupling with the polyethylene glycol linker
Major Products: The major products formed from these reactions include various conjugates that can be used in targeted protein degradation and other applications .
Scientific Research Applications
Chemistry: Pomalidomide-PEG6-Butyl Iodide is used as a building block for the synthesis of molecules involved in targeted protein degradation. It enables the creation of proteolysis-targeting chimeras (PROTACs) that can selectively degrade specific proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in elucidating the role of specific proteins in various cellular processes .
Medicine: It can be used to design novel therapeutics that target disease-causing proteins for degradation, offering a new approach to treating diseases such as cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of targeted therapies. It enables the creation of highly specific drugs that can selectively degrade pathogenic proteins, improving treatment efficacy and reducing side effects .
Mechanism of Action
Pomalidomide-PEG6-Butyl Iodide exerts its effects through the following mechanism:
Recruitment of Cereblon: The cereblon ligand in the compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex.
Formation of PROTAC: The polyethylene glycol linker facilitates the formation of a proteolysis-targeting chimera (PROTAC) by linking the cereblon ligand to a target protein ligand.
Target Protein Degradation: The PROTAC recruits the target protein to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome
Comparison with Similar Compounds
- Pomalidomide-PEG2-Alkyne
- Pomalidomide-PEG2-CO2H
- Pomalidomide-C3-CO2H
- Pomalidomide-PEG3-Alkyne
- Pomalidomide-C9-CO2H
- Pomalidomide-PEG6-Azide
Uniqueness: Pomalidomide-PEG6-Butyl Iodide is unique due to its specific combination of a cereblon ligand, a 6-unit polyethylene glycol linker, and a butyl iodide group. This structure allows for efficient recruitment of the cereblon protein and effective formation of PROTACs, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-[2-[2-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44IN3O11/c32-10-3-1-2-4-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-27(37)33-24-7-5-6-23-28(24)31(40)35(30(23)39)25-8-9-26(36)34-29(25)38/h5-7,25H,1-4,8-22H2,(H,33,37)(H,34,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWUUZRWHPEICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCCCCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44IN3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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